1,7-Diazaspiro[3.5]nonan-2-one hydrochloride is a heterocyclic compound characterized by its unique spirocyclic structure, which consists of two interconnected rings sharing a single atom. The compound has the molecular formula and is recognized for its potential applications in medicinal chemistry and materials science. The hydrochloride form enhances its solubility and stability, making it suitable for various scientific investigations.
This compound is derived from the spirocyclic family of compounds, specifically classified as a diazaspiro compound due to the presence of nitrogen atoms in its structure. It is often synthesized through specific chemical reactions involving precursors such as diamines and carbonyl compounds. The compound's synthesis and applications have been documented in various scientific literature, indicating its relevance in both academic and industrial settings.
The synthesis of 1,7-Diazaspiro[3.5]nonan-2-one hydrochloride typically involves cyclization reactions between appropriate precursors. A common synthetic route includes:
Industrial production may involve optimized methods for higher yield and purity, utilizing advanced techniques such as continuous flow reactors and chromatographic purification. This ensures that the final product meets the required standards for research or commercial use.
The molecular structure of 1,7-Diazaspiro[3.5]nonan-2-one hydrochloride can be described as follows:
The compound features a spirocyclic arrangement with two nitrogen atoms integrated into the ring structure, contributing to its unique chemical behavior and potential biological activity.
1,7-Diazaspiro[3.5]nonan-2-one hydrochloride can participate in several types of chemical reactions:
Common reagents for these reactions include:
The outcomes of these reactions depend significantly on the specific conditions employed.
The mechanism of action for 1,7-Diazaspiro[3.5]nonan-2-one hydrochloride primarily revolves around its interactions with biological targets. Notably, derivatives of this compound have been identified as potent covalent inhibitors against the KRAS G12C protein, which plays a critical role in oncogenic signaling pathways associated with various cancers.
Research indicates that these derivatives bind covalently to mutated cysteine residues in KRAS G12C, effectively inhibiting its activity. Structural optimization studies have demonstrated that modifications to the compound can enhance its binding affinity and inhibitory potency, making it a promising candidate for targeted cancer therapies.
1,7-Diazaspiro[3.5]nonan-2-one hydrochloride exhibits several notable physical properties:
Chemical properties include:
1,7-Diazaspiro[3.5]nonan-2-one hydrochloride has diverse applications across various scientific fields:
Spirocyclic diamines represent a privileged scaffold in modern medicinal chemistry due to their three-dimensional complexity, conformational restriction, and ability to modulate key pharmacokinetic properties. These saturated, polycyclic systems incorporate two nitrogen atoms at strategic positions, enabling versatile interactions with biological targets while often improving metabolic stability over flat, aromatic systems. The 1,7-diazaspiro[3.5]nonane system exemplifies this utility, featuring a central spiro carbon linking azetidine and pyrrolidine rings, creating a rigid, bicyclic framework with distinct spatial orientation of pharmacophores. This scaffold has demonstrated significant therapeutic value across multiple disease areas, particularly in oncology and central nervous system (CNS) disorders, where target engagement often requires crossing biological membranes.
Table 1: Therapeutic Applications of Spirocyclic Diamines Containing the 1,7-Diazaspiro[3.5]nonane Motif
Therapeutic Area | Target | Clinical Application | Key Benefit | |
---|---|---|---|---|
Oncology | KRAS G12C | Non-small cell lung cancer | Covalent inhibition with metabolic stability | |
CNS Disorders | Ghrelin Receptor | Alcohol use disorder | Brain penetration and inverse agonism | [4] |
Oncology | Menin-MLL Interaction | Acute myeloid leukemia | Disruption of protein-protein interaction | [9] |
Epigenetics | HDAC Enzymes | Solid tumors | Isoenzyme selectivity | [10] |
Notably, derivatives like the KRAS G12C inhibitor 1-[7-[6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one (7b) leverage the spirocyclic framework to achieve covalent binding within the switch-II pocket of the KRAS protein. This compound demonstrated dose-dependent antitumor activity in xenograft models, attributed to the scaffold's ability to present the acryloyl warhead while maintaining favorable metabolic stability in human and mouse liver microsomes . Similarly, the ghrelin receptor inverse agonist PF-5190457 incorporates the 2,7-diazaspiro[3.5]nonane moiety as a critical conformational constraint, enabling blood-brain barrier penetration and reducing alcohol-seeking behavior in clinical studies [4]. These examples underscore the scaffold's versatility in addressing diverse biological targets through precise spatial presentation of functional groups.
The 1,7-diazaspiro[3.5]nonane system (molecular formula: C₇H₁₂N₂O; MW: 140.18 g/mol) possesses distinctive structural features that confer unique advantages in drug design. Its [3.5] ring fusion creates significant three-dimensionality, with the spiro junction at carbon-1 generating perpendicularly oriented rings. The azetidine (four-membered) ring introduces substantial ring strain, while the pyrrolidine (five-membered) ring provides conformational flexibility. This combination enables optimal vectorial presentation of substituents on both nitrogen atoms (N1 and N7). X-ray crystallographic studies of KRAS G12C inhibitors reveal that the 1,7-diazaspiro[3.5]nonane core occupies deep hydrophobic pockets through van der Waals contacts while positioning electrophilic acrylamide groups for covalent bonding with cysteine residues .
Table 2: Physicochemical and Structural Properties of 1,7-Diazaspiro[3.5]nonan-2-one Derivatives
Property | Value/Range | Significance | Experimental Method | |
---|---|---|---|---|
Molecular Weight (Base) | 140.18 g/mol | Favorable for fragment-based design | HRMS | [7] [8] |
Calculated LogP | -1.46 to 0.24 | Enhanced solubility profile | Computational modeling | [8] |
Topological PSA | 41.13-44.62 Ų | Balanced membrane permeability | Polar surface area calculation | [7] [8] |
Crystal Density | 1.2±0.1 g/cm³ | Packing efficiency in solid state | X-ray crystallography | [7] |
Hydrogen Bond Donors | 2 | Target interaction capacity | Molecular descriptor | [8] |
Synthetic access to this scaffold typically involves multi-step sequences starting from protected precursors like tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate (CAS: 1216936-29-6) or benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride (CAS: 2094715-70-3) [2] [6]. The ketone variant, 1,7-diazaspiro[3.5]nonan-2-one (CAS: 1235440-17-1), serves as a key intermediate for further functionalization, offering a carbonyl handle for reductive amination or nucleophilic addition [7] [8]. Recent innovations have optimized routes to enantiomerically pure forms, critical for stereoselective target interactions. The hydrochloride salt of the ketone derivative (CAS: 1235441-38-9) is commercially available with high purity (≥97%), facilitating rapid analog synthesis [3]. Stability studies indicate these spirocyclic systems resist ring-opening under physiological conditions, maintaining structural integrity during biological assays—a key advantage over linear diamines susceptible to metabolic degradation.
The conversion of basic spirocyclic amines like 1,7-diazaspiro[3.5]nonan-2-one to hydrochloride salts addresses critical developability challenges in pharmaceutical formulations. With calculated pKa values typically ranging from 8.5-10.5 for the aliphatic nitrogens, these compounds exist predominantly as free bases under physiological conditions, potentially limiting solubility in aqueous environments. Salt formation protonates the most basic nitrogen atom (typically the pyrrolidine nitrogen), creating a crystalline, non-hygroscopic material with enhanced handling properties and predictable dissolution kinetics. The hydrochloride salt of 1,7-diazaspiro[3.5]nonan-2-one (CAS: 1235441-38-9) exhibits substantially improved water solubility (>88.7 mg/mL) compared to the free base form (<5 mg/mL), facilitating in vivo administration in preclinical models [3] [8].
Beyond solubility enhancement, hydrochloride salt formation profoundly impacts solid-state properties critical for manufacturing. The ionic bonding in crystalline salts elevates melting points (observed range: 210-250°C with decomposition), reducing risks of polymorphic transitions during processing. Crystallinity also facilitates purification by recrystallization—essential for removing genotoxic impurities from complex synthetic routes. Pharmacokinetically, the hydrochloride form provides a "spring and parachute" effect during dissolution: rapid initial dissolution at gastric pH (1-3) followed by controlled precipitation in intestinal pH (6.8), potentially enhancing bioavailability. This behavior was validated in PF-5190457 analogs containing the 2,7-diazaspiro[3.5]nonane hydrochloride moiety, which demonstrated linear exposure upon oral dosing in clinical trials [4]. Stability data for these salts indicate satisfactory shelf life (>24 months) under recommended storage conditions (2-8°C under inert atmosphere), maintaining chemical and chiral integrity [3] [6].
Table 3: Comparative Properties of Free Base vs. Hydrochloride Salt Forms
Property | Free Base | Hydrochloride Salt | Pharmaceutical Advantage | |
---|---|---|---|---|
Water Solubility | Low (<5 mg/mL) | High (>88.7 mg/mL) | Enhanced dissolution and absorption | [3] [8] |
Crystalline Tendency | Amorphous or low crystallinity | Highly crystalline | Improved purity, stability, and processability | [6] |
Hygroscopicity | Often hygroscopic | Non-hygroscopic | Storage stability and powder flow | [3] |
Melting Point | Variable, often <150°C | Elevated (>210°C, dec.) | Thermal stability during processing | [3] [8] |
Bioavailability | Variable and formulation-dependent | Consistent and predictable | Reduced food effect and dose proportionality | [4] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7